

A Technical Guide to Rapamycin-d3: Suppliers, Quality Benchmarks, and Experimental Applications

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Compound of Interest		
Compound Name:	Rapamycin-d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Rapamycin-d3** (Sirolimus-d3), a critical tool for researchers in various fields, including pharmacology, oncology, and immunology. This document details commercially available sources of **Rapamycin-d3**, their quality specifications, and comprehensive experimental protocols for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Rapamycin. Additionally, it illustrates the mTOR signaling pathway, the primary target of Rapamycin, and a typical experimental workflow using Graphviz diagrams.

Introduction to Rapamycin-d3

Rapamycin, also known as Sirolimus, is a macrolide compound with potent immunosuppressive and anti-proliferative properties. It functions as a highly specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and autophagy.[1][2][3] Due to its narrow therapeutic index, therapeutic drug monitoring of Rapamycin is essential in clinical settings, such as organ transplantation, to ensure efficacy while avoiding toxicity.[4]

Rapamycin-d3 is a deuterated analog of Rapamycin, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Rapamycin in biological matrices by mass spectrometry.[1][5] Its near-identical



chemical and physical properties to the unlabeled analyte ensure similar extraction efficiency and chromatographic behavior, while its distinct mass allows for separate detection, thereby correcting for variability in sample preparation and instrument response.[6][7]

Commercial Suppliers and Quality Specifications

A number of reputable suppliers offer **Rapamycin-d3** for research purposes. The quality and purity of the compound are paramount for accurate and reproducible experimental results. Below is a summary of key quality specifications from various suppliers.



Supplier	Catalog/It em Number	Chemical Purity	Isotopic Purity/En richment	Molecular Formula	Molecular Weight	CAS Number
Cayman Chemical	22093	≥98% (deuterated forms d1- d3)	Not explicitly stated	С51Н76D3N О13	917.2	392711-19- 2
Cambridge Isotope Laboratorie s, Inc.	DLM-9220	98%	98%	С51H76D3N О13	917.19	392711-19- 2
Expert Synthesis Solutions	ESS0404	97.0% by HPLC	99.5% atom D	С51H76D3N О13	917.21	392711-19- 2
LGC Standards	TRC- R124002	Technical Grade	d3 = 92.23% (contains d0)	C51H76D3N О13	917.19	392711-19- 2
IsoScience s	10286	>98%	≥98%	Not specified	Not specified	392711-19- 2
MedChem Express	HY-10219- d3	Not specified	Not specified	С51H76D3N О13	917.19	392711-19- 2
Selleck Chemicals	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified
TargetMol	T6595	Not specified	Not specified	С51H76D3N О13	917.19	392711-19- 2
Acanthus Research	RAP-09- 002	Not specified	<1% d0	С51H76D3N О13	Not specified	392711-19- 2
ChemScen e	CS- 0084530	95.30% (LCMS)	99.57%	C51H76D3N	917.19	392711-19- 2

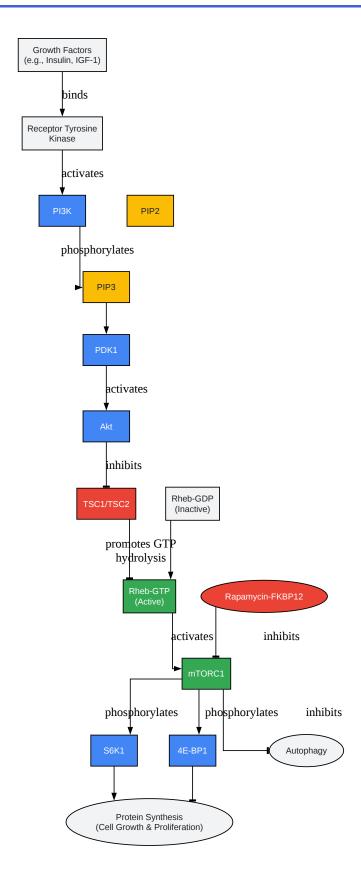


Note: "Not explicitly stated" indicates that the information was not readily available on the product's main webpage. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[8][9][10][11][12]

The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mTORC1 complex. The following diagram illustrates a simplified representation of the mTOR signaling pathway, highlighting the central role of mTORC1 and its downstream effectors.





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Caption: Simplified mTOR signaling pathway.



Experimental Protocol: Quantification of Rapamycin in Whole Blood using LC-MS/MS

The following protocol is a representative method for the quantification of Rapamycin in whole blood samples using **Rapamycin-d3** as an internal standard. This protocol synthesizes information from various published methods.[13][14][15]

Materials and Reagents

- Whole blood samples (patient or spiked)
- Rapamycin-d3 (internal standard)
- Rapamycin (for calibration standards)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Zinc Sulfate solution (e.g., 0.1 M)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Microcentrifuge tubes
- Vortex mixer
- Refrigerated centrifuge
- LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation

Preparation of Working Solutions:



- Prepare a stock solution of Rapamycin and Rapamycin-d3 in methanol (e.g., 1 mg/mL).
- Prepare a series of working solutions for calibration standards by serially diluting the Rapamycin stock solution.
- Prepare a working internal standard solution of Rapamycin-d3 in methanol (e.g., 100 ng/mL).
- Sample Extraction:
 - Aliquot 100 μL of whole blood sample, calibrator, or quality control sample into a microcentrifuge tube.
 - Add 200 μL of a protein precipitation solution (e.g., methanol or acetonitrile containing the internal standard, Rapamycin-d3, at a final concentration of 10 ng/mL).[14]
 - Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
 - Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm)
 - Mobile Phase A: 2 mM Ammonium acetate in water with 0.1% formic acid
 - Mobile Phase B: Methanol with 0.1% formic acid
 - Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL



- Column Temperature: 40°C
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Rapamycin: Precursor ion (m/z) → Product ion (m/z) e.g., 931.5 → 864.5[13]
 - Rapamycin-d3: Precursor ion (m/z) → Product ion (m/z) e.g., 934.5 → 867.5
 - Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific instrument being used.

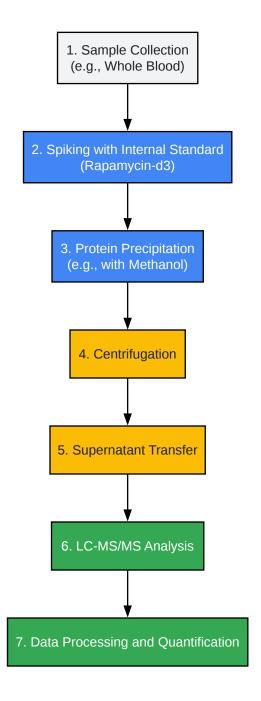
Data Analysis

- Integrate the peak areas for the Rapamycin and Rapamycin-d3 MRM transitions.
- Calculate the ratio of the peak area of Rapamycin to the peak area of **Rapamycin-d3**.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Rapamycin in a biological sample using **Rapamycin-d3** as an internal standard.





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Caption: General workflow for Rapamycin quantification.

Conclusion

Rapamycin-d3 is an indispensable tool for the accurate quantification of Rapamycin in preclinical and clinical research. The selection of a high-quality, well-characterized standard from a reputable supplier is the first step towards reliable and reproducible results. The experimental protocol detailed in this guide provides a robust framework for the application of



Rapamycin-d3 in LC-MS/MS-based assays. By understanding the underlying principles of the mTOR pathway and adhering to rigorous analytical methodologies, researchers can confidently advance our knowledge of Rapamycin's therapeutic potential and mechanism of action.

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